2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-(4-(4-morpholinyl)phenyl)acetamide
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Overview
Description
2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-(4-(4-morpholinyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-(4-(4-morpholinyl)phenyl)acetamide typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the cyclization of appropriate thiourea derivatives with α-halo carbonyl compounds under basic conditions.
Introduction of Imino Group: The imino group can be introduced by the reaction of the thiazolidinone intermediate with suitable amines or imines.
Acetamide Formation: The final step involves the acylation of the thiazolidinone derivative with 4-(4-morpholinyl)phenyl acetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-(4-(4-morpholinyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the imino group to an amine or the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring or the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating infections, inflammation, or cancer.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-(4-(4-morpholinyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic or signaling pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream effects.
DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.
Morpholine Derivatives: Compounds with morpholine moieties but different core structures.
Uniqueness
2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-(4-(4-morpholinyl)phenyl)acetamide is unique due to its specific combination of thiazolidinone and morpholine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c16-15-18-14(21)12(23-15)9-13(20)17-10-1-3-11(4-2-10)19-5-7-22-8-6-19/h1-4,12H,5-9H2,(H,17,20)(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGKHOHLOLDCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC3C(=O)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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